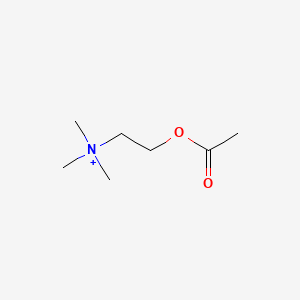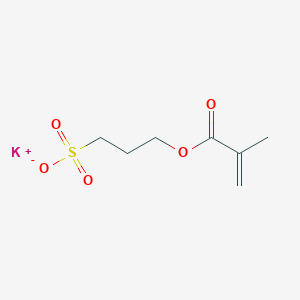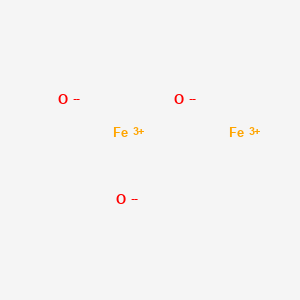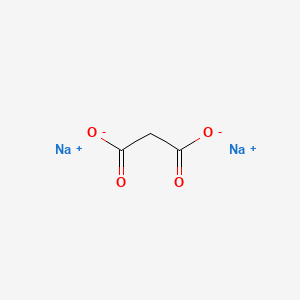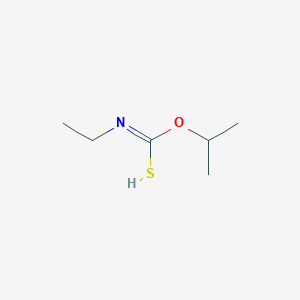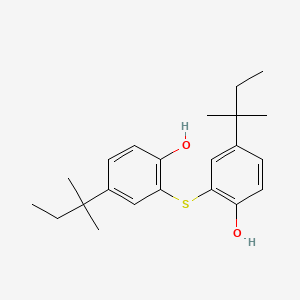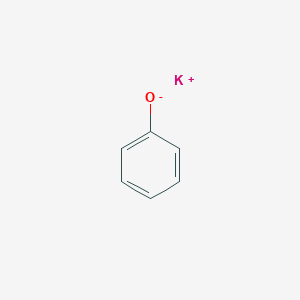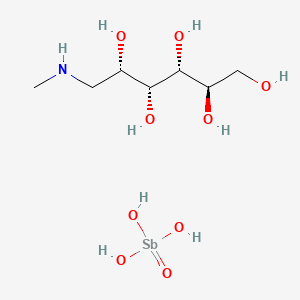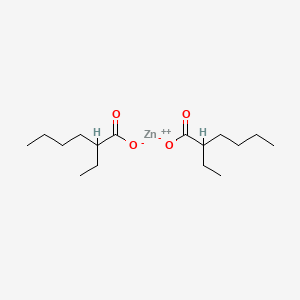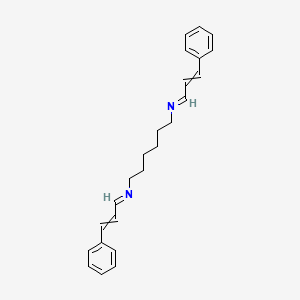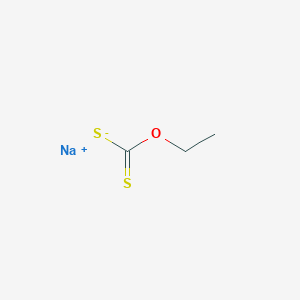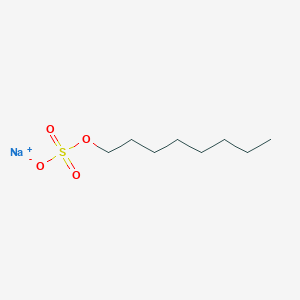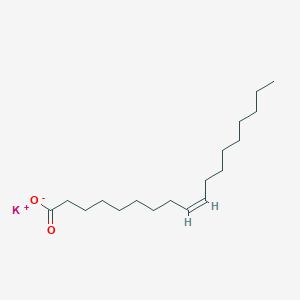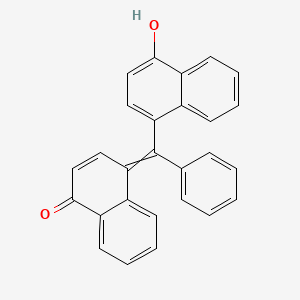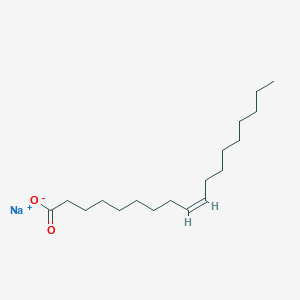
sodium;(Z)-octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(Z)-octadec-9-enoate, commonly known as sodium oleate, is a sodium salt of oleic acid. It is an anionic surfactant and is widely used in various industrial applications. This compound is known for its emulsifying, dispersing, and detergent properties. Sodium oleate is often found in soaps, detergents, and cosmetics due to its ability to lower the surface tension of water, making it an effective cleaning agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium oleate is typically synthesized through the saponification of oleic acid with sodium hydroxide. The reaction involves heating oleic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium oleate and water. The reaction can be represented as follows:
C17H33COOH+NaOH→C17H33COONa+H2O
Industrial Production Methods: In industrial settings, sodium oleate is produced by neutralizing oleic acid with sodium carbonate or sodium hydroxide. The process involves mixing oleic acid with a sodium carbonate or sodium hydroxide solution, followed by heating and stirring to ensure complete reaction. The resulting product is then purified and dried to obtain sodium oleate in its solid form.
Types of Reactions:
Oxidation: Sodium oleate can undergo oxidation reactions, leading to the formation of various oxidation products such as peroxides and epoxides.
Reduction: Reduction of sodium oleate can yield oleic acid or other reduced forms of the compound.
Substitution: Sodium oleate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like calcium chloride or magnesium chloride can facilitate cation exchange.
Major Products Formed:
Oxidation: Peroxides, epoxides, and other oxidized derivatives.
Reduction: Oleic acid and other reduced forms.
Substitution: Calcium oleate, magnesium oleate, and other metal oleates.
Aplicaciones Científicas De Investigación
Sodium oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizing agent in colloidal systems.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of soaps, detergents, and emulsifiers. It is also used in the flotation process in the mining industry to separate valuable minerals from ores.
Mecanismo De Acción
Sodium oleate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to emulsify oils and fats. This action is due to the amphiphilic nature of sodium oleate, which has a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The hydrophobic tail interacts with oils and fats, while the hydrophilic head interacts with water, leading to the formation of micelles that can solubilize and disperse oils in water.
Comparación Con Compuestos Similares
Sodium stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium palmitate: Similar in structure and function, used in cosmetics and personal care products.
Sodium laurate: A shorter-chain fatty acid salt, also used in soaps and detergents.
Uniqueness of Sodium Oleate: Sodium oleate is unique due to its unsaturated nature, which imparts different physical and chemical properties compared to saturated fatty acid salts like sodium stearate and sodium palmitate. The presence of a double bond in the carbon chain of sodium oleate makes it more reactive and provides distinct emulsifying and dispersing capabilities.
Propiedades
IUPAC Name |
sodium;(Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXLBQYZLBQEK-KVVVOXFISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
